Cas no 149542-21-2 (Coenzyme A, S-(2-chlorooctanoate) (9CI))

Coenzyme A, S-(2-chlorooctanoate) (9CI) structure
149542-21-2 structure
Productnaam:Coenzyme A, S-(2-chlorooctanoate) (9CI)
CAS-nummer:149542-21-2
MF:C29H49ClN7O17P3S
MW:928.175348043442
CID:211408
PubChem ID:192446

Coenzyme A, S-(2-chlorooctanoate) (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,S-(2-chlorooctanoate) (9CI)
    • 2-Chlorooctanoyl-coa
    • 2-Chlorooctanoyl-coenzyme A
    • S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 2-chlorooctanethioate (non-preferred name)
    • 149542-21-2
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chlorooctanethioate
    • 2-Chlorooctanoyl-CoA; (Acyl-CoA); [M+H]+;
    • DTXSID20933669
    • 9-{5-O-[{[(4-{[3-({2-[(2-Chlorooctanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
    • Coenzyme A, S-(2-chlorooctanoate) (9CI)
    • Inchi: 1S/C29H49ClN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1
    • InChI-sleutel: SNCMDUSFYNOAEN-PMDCUQHOSA-N
    • LACHT: ClC(C(=O)SCCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C(N)N=CN=C23)O1)O)OP(=O)(O)O)O)=O)=O)CCCCCC

Berekende eigenschappen

  • Exacte massa: 927.18107
  • Monoisotopische massa: 927.181
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 22
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 26
  • Complexiteit: 1520
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 389Ų
  • XLogP3: -2.1

Experimentele eigenschappen

  • Dichtheid: 1.74
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.677
  • PSA: 363.63
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